

2-tert-butylaniline molecular structure and formula

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Compound of Interest

Compound Name: **2-tert-Butylaniline**

Cat. No.: **B1265841**

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An in-depth technical guide to the molecular structure, properties, and synthesis of **2-tert-butylaniline** for researchers, scientists, and drug development professionals.

Core Molecular Identity

2-tert-Butylaniline, systematically named 2-(1,1-dimethylethyl)benzenamine, is an aromatic amine with the chemical formula $C_{10}H_{15}N$.^{[1][2]} It is characterized by a benzene ring substituted with an amino group (-NH₂) and a bulky tert-butyl group at the ortho position. This steric hindrance significantly influences its chemical reactivity and physical properties.^{[3][4]}

Identifier	Value
IUPAC Name	2-tert-butylaniline ^[5]
Synonyms	2-(1,1-Dimethylethyl)benzenamine, o-tert-Butylaniline ^[1]
CAS Number	6310-21-0 ^{[1][2]}
Molecular Formula	$C_{10}H_{15}N$ ^{[1][2]}
Molecular Weight	149.23 g/mol ^[6]
Canonical SMILES	CC(C)(C)C1=CC=CC=C1N ^[5]
InChI Key	AEIOZWYBDBVCGW-UHFFFAOYSA-N ^{[1][5]}

Physicochemical Properties

2-tert-Butylaniline is typically a colorless to pale yellow or red-brown liquid at room temperature.^[1] A summary of its key physical properties is presented below.

Property	Value
Appearance	Clear light yellow to red-brown liquid ^{[1][7]}
Melting Point	-60 °C
Boiling Point	123-124 °C (at 17 mmHg)
Density	0.957 g/mL (at 25 °C)
Refractive Index	1.5440 to 1.5460 (at 20°C, 589 nm) ^[7]

Molecular Structure and Visualization

The structure consists of a central benzene ring. An amino group (-NH₂) is attached to carbon 1, and a tert-butyl group (-C(CH₃)₃) is attached to carbon 2. Due to the lack of available crystallographic data, experimental bond lengths and angles are not provided.

Caption: 2D molecular structure of **2-tert-butylaniline**.

Spectroscopic Data

While specific, high-resolution spectra for **2-tert-butylaniline** are not readily available in the public domain, the expected spectroscopic characteristics can be inferred from the analysis of its functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the tert-butyl protons, the aromatic protons, and the amine protons.

Proton Type	Expected Chemical Shift (ppm)	Multiplicity	Integration
tert-Butyl ($\text{C}(\text{CH}_3)_3$)	1.3 - 1.5	Singlet (s)	9H
Amine ($-\text{NH}_2$)	Broad signal, variable position	Singlet (br s)	2H
Aromatic ($-\text{C}_6\text{H}_4-$)	6.5 - 7.5	Multiplets (m)	4H

^{13}C NMR Spectroscopy

The carbon NMR spectrum will distinguish between the aliphatic carbons of the tert-butyl group and the aromatic carbons of the benzene ring.

Carbon Type	Expected Chemical Shift (ppm)
Methyl ($-\text{CH}_3$)	29 - 35
Quaternary ($\text{C}(\text{CH}_3)_3$)	29 - 35
Aromatic (C-H)	110 - 130
Aromatic (C-N)	140 - 150
Aromatic (C-C(CH_3) ₃)	130 - 145

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorptions corresponding to the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic groups.

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Primary Amine	N-H Stretch	3300 - 3500	Medium
Aromatic C-H	C-H Stretch	3000 - 3100	Medium
Aliphatic C-H	C-H Stretch	2850 - 3000	Medium-Strong
Aromatic Ring	C=C Stretch	1500 - 1600	Medium
Primary Amine	N-H Bend	1580 - 1650	Medium
Aromatic Amine	C-N Stretch	1250 - 1335	Strong

Experimental Protocols

Synthesis of 2-tert-Butylaniline

A documented method for the synthesis of **2-tert-butylaniline** involves the alkylation of aniline using methyl tert-butyl ether with a montmorillonite catalyst.[\[5\]](#)

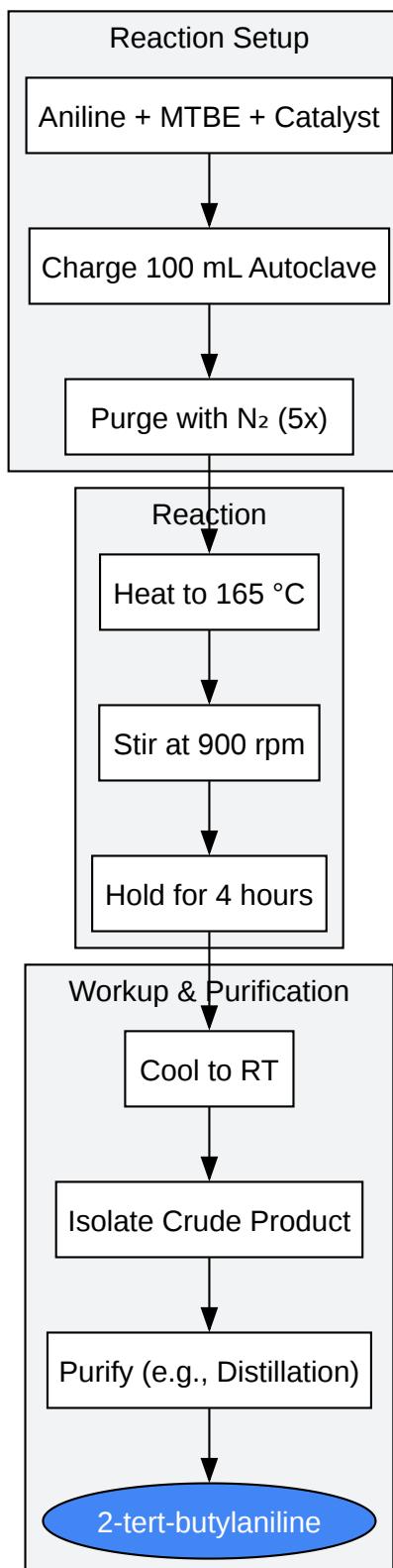
Materials:

- Aniline (0.012 mol)
- Methyl tert-butyl ether (0.48 mol)
- Montmorillonite catalyst (3.83 g)
- 100 mL Autoclave
- Nitrogen gas

Procedure:

- Weigh and add aniline, methyl tert-butyl ether, and the montmorillonite catalyst into a 100 mL autoclave.[\[5\]](#)
- To ensure an oxygen-free environment, purge the autoclave with nitrogen gas five times.[\[5\]](#)

- Heat the reaction mixture to 165 °C while initiating mechanical stirring at 900 rpm.[5]
- Maintain the reaction temperature within $\pm 1^{\circ}\text{C}$ for a duration of 4 hours.[5]
- After the reaction period, cease heating and stirring, allowing the mixture to cool to room temperature.[5]
- The product can then be isolated and purified using standard techniques such as filtration to remove the catalyst followed by distillation.



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Caption: Experimental workflow for the synthesis of **2-tert-butylaniline**.

Spectroscopic Analysis Protocol (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of **2-tert-butylaniline** (5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).[8] For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed.
- Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy:

- Sample Preparation: As **2-tert-butylaniline** is a liquid, the simplest method is to acquire the spectrum "neat". Place a single drop of the liquid between two KBr or NaCl salt plates.
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. Acquire a background spectrum of the clean salt plates first for subtraction.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Applications in Research and Development

2-tert-Butylaniline serves as a crucial intermediate in organic synthesis. Its sterically hindered amino group allows for selective reactions. It is utilized in the synthesis of:

- Pharmaceuticals: Acts as a building block for complex active pharmaceutical ingredients (APIs).[1]
- Dyes and Pigments: Incorporated into structures to create colored compounds.[1]
- Agrochemicals: Used in the development of pesticides and herbicides.[1]

- Specialty Chemicals: Employed in chemo- and regioselective copper-catalyzed cross-coupling reactions, for example, in the amination of 2-chlorobenzoic acids.[4]

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